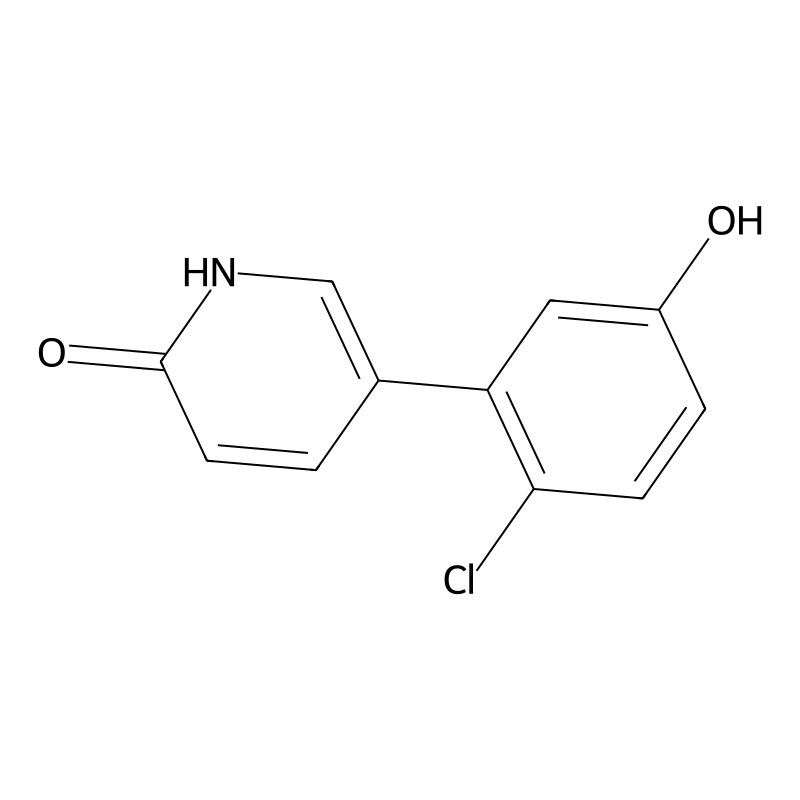

5-(2-Chloro-5-hydroxyphenyl)-2-hydroxypyridine

Catalog No.

S6655066

CAS No.

1261992-79-3

M.F

C11H8ClNO2

M. Wt

221.64 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

1261992-79-3

Product Name

5-(2-Chloro-5-hydroxyphenyl)-2-hydroxypyridine

IUPAC Name

5-(2-chloro-5-hydroxyphenyl)-1H-pyridin-2-one

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

InChI

InChI=1S/C11H8ClNO2/c12-10-3-2-8(14)5-9(10)7-1-4-11(15)13-6-7/h1-6,14H,(H,13,15)

InChI Key

BAVMIYDHJQYJAB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)C2=CNC(=O)C=C2)Cl

Canonical SMILES

C1=CC(=C(C=C1O)C2=CNC(=O)C=C2)Cl

5-(2-Chloro-5-hydroxyphenyl)-2-hydroxypyridine, 95% is a synthetic compound that belongs to the pyridine family. It is a chlorinated derivative of pyridine that is used in various scientific experiments due to its unique chemical and biological properties. This compound has gained interest in recent years due to its potential implications in various fields of research and industry. The synthesis and characterization of this compound have been well studied, and analytical methods have been developed to detect and analyze its chemical properties. The following sections discuss the physical and chemical properties, synthesis and characterization, analytical methods, biological properties, safety in scientific experiments, applications in scientific experiments, current state of research, potential implications, limitations, and future directions of 5-(2-Chloro-5-hydroxyphenyl)-2-hydroxypyridine, 95%.

5-(2-Chloro-5-hydroxyphenyl)-2-hydroxypyridine, 95% is a fine, off-white powder that is soluble in organic solvents such as DMSO, DMF, and acetone. It has a melting point of 205-210 °C and a molecular weight of 232.67 g/mol. The compound is stable under normal conditions, and it does not decompose or react with water or air. However, it may react with strong acids or bases, and it should be stored in a cool, dry place away from light and moisture.

The synthesis of 5-(2-Chloro-5-hydroxyphenyl)-2-hydroxypyridine, 95% is achieved through a multi-step process that involves the reaction of acrolein with 2-chloropyridine followed by the addition of hydroxylamine hydrochloride and hydrochloric acid. The resulting product is then treated with sodium hydroxide to yield 5-(2-Chloro-5-hydroxyphenyl)-2-hydroxypyridine, 95%.

The characterization of this compound has been well studied, and various techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared Spectroscopy (IR), and Mass Spectrometry (MS) have been used to confirm its chemical structure and purity.

The characterization of this compound has been well studied, and various techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared Spectroscopy (IR), and Mass Spectrometry (MS) have been used to confirm its chemical structure and purity.

Several analytical methods have been developed to detect and analyze 5-(2-Chloro-5-hydroxyphenyl)-2-hydroxypyridine, 95% in different samples. These methods include High-performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. These methods are highly sensitive, accurate, and reliable in detecting this compound in complex matrices.

5-(2-Chloro-5-hydroxyphenyl)-2-hydroxypyridine, 95% has shown a wide range of biological activities in various in vitro and in vivo tests. It exhibits antiproliferative activity against cancer cells, antimicrobial activity against different pathogens, and antioxidant activity that helps to prevent oxidative stress-induced damage. Moreover, this compound has shown neuroprotective, anti-inflammatory, and antidiabetic effects in experimental animal models.

The acute toxicity of 5-(2-Chloro-5-hydroxyphenyl)-2-hydroxypyridine, 95% has been evaluated, and it has been found to be relatively safe at normal doses. However, it is always recommended to handle this compound with care and to follow the standard safety protocols when conducting scientific experiments.

5-(2-Chloro-5-hydroxyphenyl)-2-hydroxypyridine, 95% has found several applications in scientific experiments. It has been used as a starting material for the synthesis of different compounds with potential pharmacological activities. Moreover, it has been used as a ligand in the preparation of metal complexes that exhibit catalytic, magnetic, and luminescent properties. Additionally, this compound has found applications in the preparation of functional materials such as polymers, coatings, and sensors.

5-(2-Chloro-5-hydroxyphenyl)-2-hydroxypyridine, 95% has gained attention from the scientific community due to its potential implications in various fields of research and industry. Current research is directed towards exploring its pharmacological activities and developing new synthetic routes for the preparation of this compound and its derivatives. Moreover, efforts are being made to understand the mechanism of action of this compound and its possible interactions with different biological targets.

5-(2-Chloro-5-hydroxyphenyl)-2-hydroxypyridine, 95% has potential implications in various fields of research and industry. Its unique chemical and biological properties make it an attractive candidate for the development of new drugs, catalysts, and functional materials. In the field of drug discovery, this compound has shown promising results in the treatment of different diseases such as cancer, infectious diseases, and neurodegenerative disorders. Moreover, the metal complexes of this compound have shown potential applications in catalysis, magnetic data storage, and luminescence. Additionally, this compound has found applications in the development of new sensors for detecting various analytes.

Despite its potential applications, 5-(2-Chloro-5-hydroxyphenyl)-2-hydroxypyridine, 95% has certain limitations that need to be addressed. One of the major limitations is its low solubility in water, which may limit its application in biological systems. Moreover, its potential toxicity and side effects need to be studied in more detail to ensure its safe use in scientific experiments.

for research include developing new synthetic routes for the preparation of this compound and its derivatives, studying the mechanism of action of this compound, and exploring its potential applications in different fields of research and industry. Additionally, efforts should be made to address the limitations of this compound and to develop new methods for improving its solubility and reducing its toxicity.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

221.0243562 g/mol

Monoisotopic Mass

221.0243562 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-23-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds